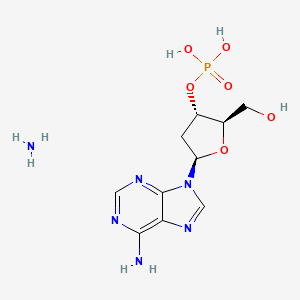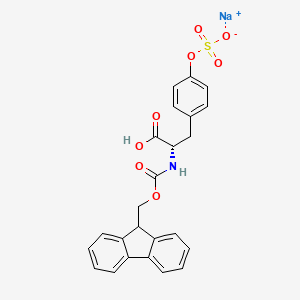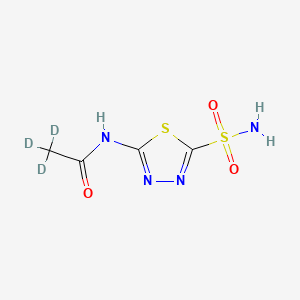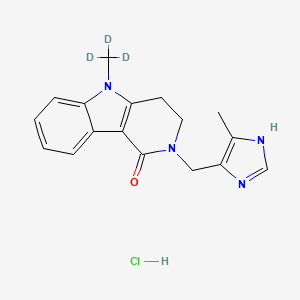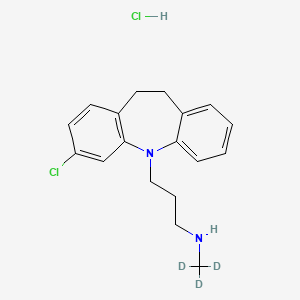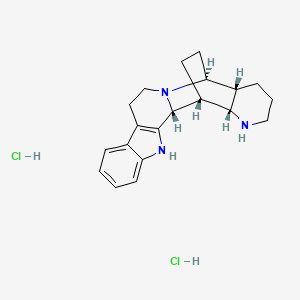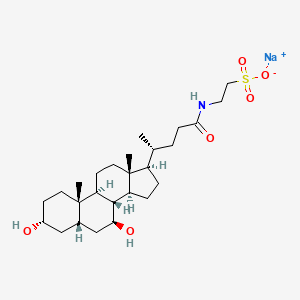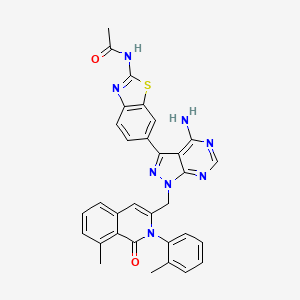
PI3Kgamma inhibitor 1
Overview
Description
PI3Kγ inhibitor 1 is a potent PI3Kγ inhibitor.IC50 value:Target: PI3KγMore information can be found in Patent WO 2014004470, Example 53.Treatment of lupus, fibrotic conditions, and inflammatory myopathies and other disorders using PI3 kinase inhibitors By Palombella, Vito J.; Winkler, David G. From PCT Int. Appl. (2014), WO 2014004470 A1 20140103.
Scientific Research Applications
PI3Kgamma Inhibitors in Inflammatory Diseases
PI3Kgamma inhibitor 1, targeting Class IB phosphatidylinositol 3-kinase p110gamma (PI3Kgamma), shows promise as a drug target for inflammatory diseases. It has been studied using both pharmacological and genetic tools, with recent findings expanding its therapeutic applications. This inhibitor has been pursued by several companies but is yet to reach clinical trials (Rückle, Schwarz, & Rommel, 2006).
Development of Selective PI3Kgamma Inhibitors
Furan-2-ylmethylene thiazolidinediones have been identified as selective, ATP-competitive PI3Kgamma inhibitors. Key pharmacophore features for potency and selectivity have been discovered through structure-based design and X-ray crystallography. This led to the development of potent and selective small-molecule PI3Kgamma inhibitors, like compound 26 (AS-252424), which showed significant reduction in leukocyte recruitment in a mouse model of acute peritonitis (Pomel et al., 2006).
Insights from Inhibitor Structures
The structures of PI3Kgamma bound to various lipid kinase inhibitors, like wortmannin and LY294002, reveal how these compounds fit into the ATP binding pocket, providing a basis for developing isoform-specific PI3K inhibitors with therapeutic potential (Walker et al., 2000).
Therapeutic Potential Beyond Cancer
PI3Kgamma's role in inflammation and allergy, as well as in chemotaxis of leukocytes and mast cell degranulation, underlines its importance in non-cancerous diseases. Mice genetically targeting PI3Kgamma have shown reduced disease progress in models of rheumatoid arthritis and lupus erythematosus, highlighting the potential of PI3Kgamma inhibitors in therapy for chronic diseases (Marone, Cmiljanović, Giese, & Wymann, 2008).
Role in Leukocyte Functions
PI3Kgamma plays a critical role in leukocyte functions such as neutrophil oxidative burst, T cell proliferation, and mast degranulation. Mice with inactivated PI3Kgamma by genetic or pharmacological approaches are protected from disease development in various inflammation and autoimmune disease models, suggesting the kinase activity of PI3Kgamma as a key target for small molecules (Venable et al., 2010).
Isoform Selectivity in Therapeutics
PI3Kgamma, being mainly restricted to leukocytes, is a key modulator of immune responses. Novel compounds with improved isoform selectivity, potency, and pharmacokinetic profile have been developed, highlighting the potential for treating disorders of both innate and adaptive immune systems (Ghigo & Hirsch, 2008).
Mechanism of Action
Target of Action
The primary target of PI3Kgamma inhibitor 1 is the phosphoinositide 3-kinase gamma (PI3Kgamma), a lipid kinase found in leukocytes . This kinase generates phosphatidylinositol 3,4,5-trisphosphate to recruit and activate downstream signaling molecules . Unlike other members of the PI3K family, PI3Kgamma is activated by G-protein coupled-receptors responding to chemotactic ligands .
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of PI3Kgamma . This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby disrupting the recruitment and activation of downstream signaling molecules .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is among the most frequently activated in human cancers . This compound affects this pathway by inhibiting the activity of PI3Kgamma, which disrupts the phosphorylation of signaling lipid PIP2 to PIP3 . This disruption prevents the recruitment of proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane .
Pharmacokinetics
It’s mentioned that a pi3k inhibitor, when administered by inhalation, was found to be reasonably safe
Result of Action
The inhibition of PI3Kgamma by this compound can lead to a decrease in the number of M2-like tumor-associated macrophages (TAMs) and a potential enhancement of cytotoxic T lymphocyte . This dual mechanism of action—directly inhibiting tumor cell growth and dynamically enhancing the immune response— represents a significant advancement in cancer treatment strategies .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the immunosuppressive effect of a vascular disrupting agent was attenuated by a PI3Kgamma inhibitor, which significantly prevented tumor development and prolonged survival . This suggests that the combination of this compound with other treatments could be a potential therapeutic strategy to reverse immune resistance in the tumor microenvironment .
Safety and Hazards
Future Directions
With the increasing understanding of PI3K, it has been widely accepted that PI3K inhibition not only restrains tumor progression, but also reshapes the immunosuppressive tumor microenvironment . The potential combinations of PI3K inhibitors with other therapies to enhance the anti-tumor immunity are also being explored .
Biochemical Analysis
Biochemical Properties
PI3Kgamma inhibitor 1 specifically inhibits PI3Kgamma at low micromolar concentrations without affecting other isoforms of PI3K . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .
Cellular Effects
In the cellular context, this compound potently inhibits the PI3K/Akt/mTOR signaling pathway in a time- and concentration-dependent manner, which leads to the apoptosis of cancer cells . This shows that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The specific binding mode of this compound with PI3Kgamma was illustrated by molecular docking, and the selective inhibition mechanism of PI3Kgamma by this compound was revealed by molecular dynamics simulation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Dosage Effects in Animal Models
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with PI3Kgamma, a lipid kinase that plays critical roles in many cellular processes, such as cell survival, proliferation, differentiation, and motility .
Transport and Distribution
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
Subcellular Localization
It is known that this compound shows effective antiproliferative activity on several cancer cell lines, especially blood cancer cells .
properties
IUPAC Name |
N-[6-[4-amino-1-[[8-methyl-2-(2-methylphenyl)-1-oxoisoquinolin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N8O2S/c1-17-7-4-5-10-24(17)40-22(13-20-9-6-8-18(2)26(20)31(40)42)15-39-30-27(29(33)34-16-35-30)28(38-39)21-11-12-23-25(14-21)43-32(37-23)36-19(3)41/h4-14,16H,15H2,1-3H3,(H2,33,34,35)(H,36,37,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBJJRBPXOONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)N=C(S7)NC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657497 | |
| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172118-03-4 | |
| Record name | N-[6-(4-Amino-1-{[8-methyl-2-(2-methylphenyl)-1-oxo-1,2-dihydroisoquinolin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzothiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



